molecular formula C20H28O3 B1237092 (4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

Cat. No.: B1237092
M. Wt: 316.4 g/mol
InChI Key: XDYGCIOWNPNVIH-ZYJPSCNZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Solidagenone can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the semisynthesis of solidagenone derivatives from naturally occurring labdane diterpenes . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings to facilitate the desired transformations .

Industrial Production Methods

Industrial production of solidagenone involves the extraction of the compound from Solidago chilensis Meyen using solvent extraction techniques. The plant material is subjected to maceration or percolation with solvents such as ethanol or methanol to obtain the crude extract. This extract is then purified using chromatographic techniques to isolate solidagenone in its pure form .

Chemical Reactions Analysis

Types of Reactions

Solidagenone undergoes various chemical reactions, including:

    Oxidation: Solidagenone can be oxidized to form corresponding oxides and other derivatives.

    Reduction: Reduction reactions can convert solidagenone into its reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups in solidagenone with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of solidagenone, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

InChI

InChI=1S/C20H28O3/c1-14-12-16(21)17-18(2,3)8-5-9-19(17,4)20(14,22)10-6-15-7-11-23-13-15/h7,11-13,17,22H,5-6,8-10H2,1-4H3/t17?,19-,20+/m0/s1

InChI Key

XDYGCIOWNPNVIH-ZYJPSCNZSA-N

Isomeric SMILES

CC1=CC(=O)C2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C

SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C

Synonyms

solidagenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 2
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 3
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 4
Reactant of Route 4
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 5
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one
Reactant of Route 6
(4R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one

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